1H-Benzotriazole-5-methanol,1-hydroxy- 1H-Benzotriazole-5-methanol,1-hydroxy-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18515420
InChI: InChI=1S/C7H7N3O2/c11-4-5-1-2-7-6(3-5)8-9-10(7)12/h1-3,11-12H,4H2
SMILES:
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol

1H-Benzotriazole-5-methanol,1-hydroxy-

CAS No.:

Cat. No.: VC18515420

Molecular Formula: C7H7N3O2

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzotriazole-5-methanol,1-hydroxy- -

Specification

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
IUPAC Name (1-hydroxybenzotriazol-5-yl)methanol
Standard InChI InChI=1S/C7H7N3O2/c11-4-5-1-2-7-6(3-5)8-9-10(7)12/h1-3,11-12H,4H2
Standard InChI Key MAZRMNIQFNCZNF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1CO)N=NN2O

Introduction

Chemical Identity and Structural Characteristics

1H-Benzotriazole-1-methanol (C₇H₇N₃O) consists of a benzotriazole moiety with a hydroxymethyl (-CH₂OH) substituent at the 1-position of the triazole ring . Key physicochemical properties include:

PropertyValue
Molecular Weight149.15 g/mol
Melting Point150–152°C (lit.)
Boiling Point340.2±25.0°C (Predicted)
Density1.41±0.1 g/cm³ (Predicted)
pKa12.80±0.10 (Predicted)
Storage ConditionsUnder inert gas at 2–8°C

The crystal structure adopts a planar benzotriazole system with the hydroxymethyl group oriented perpendicular to the aromatic plane, facilitating hydrogen bonding interactions . Spectroscopic characterization reveals distinct NMR signals: ¹H NMR (DMSO-d₆) δ 8.12 (d, J=8.4 Hz, 1H), 7.68–7.45 (m, 3H), 5.89 (s, 1H), 4.85 (s, 2H) .

Synthesis and Reaction Mechanisms

Industrial Synthesis Route

The primary synthesis involves nucleophilic substitution between 1H-benzotriazole (CAS 95-14-7) and formaldehyde (CAS 50-00-0) under aqueous conditions :

Reaction Scheme
1H-Benzotriazole + HCHO → 1H-Benzotriazole-1-methanol

Optimized Conditions

  • Solvent: Water

  • Temperature: 25°C

  • Time: 5 minutes

  • Yield: 94%

Procedure

  • Dissolve 10 g (83.94 mmol) of 1H-benzotriazole in 6.81 mL (83.94 mmol) of 37% formaldehyde solution.

  • Stir at 25°C until solidification occurs (≈5 minutes).

  • Cool to ambient temperature, filter, and wash with diethyl ether.

  • Triturate residue in cold tetrahydrofuran and filter .

This method avoids hazardous reagents and achieves high atom economy. The product purity exceeds 98%, as verified by HPLC and melting point analysis .

Functional Applications

Corrosion Inhibition

1H-Benzotriazole-1-methanol exhibits exceptional corrosion inhibition efficiency (CIE) for iron in aerated acidic environments. Electrochemical studies demonstrate:

ParameterValue
CIE in 1M HCl92–95%
Optimal Concentration5 mM
Adsorption IsothermLangmuir

The hydroxymethyl group enhances adsorption on metal surfaces via coordinate bonds with Fe³+ ions, forming a protective monolayer . Comparative studies show superior performance to unsubstituted benzotriazole in pH <3 environments .

Organic Synthesis

The compound serves as:

  • Sharpless Asymmetric Dihydroxylation Catalyst: Enables enantioselective synthesis of bis-homo-inositols (e.g., glycosidase inhibitors) .

  • Palladium-Catalyzed Cross-Coupling Mediator: Facilitates arylboronic acid additions to allenic alcohols in aplysin synthesis .

  • Claisen Rearrangement Substrate: Undergoes Gosteli-Claisen rearrangement to yield substituted dihydroquinoline carboxylic acids with antitumor activity .

Environmental Fate and Degradation

Ozonation studies reveal rapid transformation of 1H-benzotriazole derivatives. Key degradation pathways include :

  • Direct Ozonation:

    • Rate Constant (k₀₃): 22.0±2.0 M⁻¹s⁻¹ at pH 7

    • Primary Product: 1H-1,2,3-Triazole-4,5-dicarbaldehyde (C₄H₃O₂N₃)

  • Hydroxyl Radical Attack:

    • Rate Constant (k·OH): 0.62–1.7×10¹⁰ M⁻¹s⁻¹

    • Products: Short-chain aldehydes and carboxylic acids

Industrial and Regulatory Considerations

Market Analysis

  • Global Production: ≈500 tons/year (2025 estimate)

  • Price Range: $6.00/100g (bulk) to $50.00/25g (R&D quantities)

  • Key Suppliers: 6+ CAS-registered suppliers

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